molecular formula C17H18O2 B13328880 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13328880
M. Wt: 254.32 g/mol
InChI Key: LUCRPKOIZYTMCV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a 3-methylbenzyl ether substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzoic acid

    Reduction: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the aromatic structure allows for interactions with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.

    3,4-Dimethylbenzaldehyde: Lacks the 3-methylbenzyl ether substituent.

    2,4-Dimethylbenzaldehyde: Different substitution pattern on the aromatic ring.

Uniqueness

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both methyl groups and a 3-methylbenzyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3,4-dimethyl-2-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O2/c1-12-5-4-6-15(9-12)11-19-17-14(3)13(2)7-8-16(17)10-18/h4-10H,11H2,1-3H3

InChI Key

LUCRPKOIZYTMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC(=C2C)C)C=O

Origin of Product

United States

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